molecular formula C20H15ClN4OS B11198770 N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11198770
M. Wt: 394.9 g/mol
InChI Key: WCJZDQGPISEEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic organic compound.
  • Its chemical formula is C20H14ClN5O1S.
  • The compound features a pyrrolopyrimidine core with a phenyl group and a chlorophenyl substituent.
  • It exhibits potential biological activity due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available precursors.

      Reaction Conditions: Specific reaction conditions vary, but typical steps include cyclization, sulfenylation, and amide formation.

      Industrial Production: While no large-scale industrial production methods are reported, research laboratories can synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various reactions

      Common Reagents: Reagents like hydrogen peroxide, reducing agents, and halogens are relevant.

      Major Products: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.

  • Scientific Research Applications

      Biology: It may interact with cellular targets, affecting cell function.

      Medicine: Investigations explore its pharmacological properties, including potential therapeutic effects.

      Industry: While not yet widely used, it could inspire novel drug candidates.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: It may modulate signaling pathways related to cell growth, inflammation, or metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Its pyrrolopyrimidine scaffold distinguishes it from other compounds.

      Similar Compounds: Related structures include other pyrrolopyrimidines or phenyl-substituted amides.

    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C20H15ClN4OS

    Molecular Weight

    394.9 g/mol

    IUPAC Name

    N-(3-chlorophenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C20H15ClN4OS/c21-14-7-4-8-15(9-14)25-17(26)11-27-20-19-18(23-12-24-20)16(10-22-19)13-5-2-1-3-6-13/h1-10,12,22H,11H2,(H,25,26)

    InChI Key

    WCJZDQGPISEEFF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.